molecular formula C28H44O4 B15073704 (5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B15073704
M. Wt: 444.6 g/mol
InChI Key: XOWUWSRAQZUPJP-ASMOWKBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with a highly intricate structure. This compound is notable for its multiple chiral centers and diverse functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. Key steps may include:

  • Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
  • Introduction of the oxirane ring via epoxidation reactions.
  • Functionalization of the hydroxy and methyl groups through selective reduction and oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens and organometallic compounds.

Major Products:

  • Oxidation of hydroxy groups can yield ketones or aldehydes.
  • Reduction of the oxirane ring can produce diols.
  • Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Steroids: Sharing the cyclopenta[a]phenanthrene core structure.

    Epoxides: Containing the oxirane ring.

    Hydroxy compounds: Featuring multiple hydroxy groups.

Uniqueness:

  • The combination of the cyclopenta[a]phenanthrene core with the oxirane ring and multiple chiral centers makes this compound unique.
  • Its diverse functional groups allow for a wide range of chemical modifications and applications.

Comparison with Similar Compounds

  • Cholesterol
  • Epoxyeicosatrienoic acids (EETs)
  • Hydroxysteroids

This detailed article provides a comprehensive overview of (5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H44O4/c1-16(13-22(31)24-25(2,3)32-24)19-9-12-27(5)20(19)15-21(30)23-26(4)10-8-18(29)14-17(26)7-11-28(23,27)6/h16-17,21-24,30-31H,7-15H2,1-6H3/t16-,17+,21+,22+,23+,24+,26+,27+,28+/m1/s1

InChI Key

XOWUWSRAQZUPJP-ASMOWKBLSA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C[C@@H]5CC[C@@]4([C@]3(CC2)C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)CC5CCC4(C3(CC2)C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.